3-Chloro-2-[(4-nitrobenzene)sulfonyl]-5-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
3-chloro-2-(4-nitrophenyl)sulfonyl-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF3N2O4S/c13-10-5-7(12(14,15)16)6-17-11(10)23(21,22)9-3-1-8(2-4-9)18(19)20/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEFOWMKUSUQLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF3N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-[(4-nitrobenzene)sulfonyl]-5-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of 2-[(4-nitrobenzene)sulfonyl]-5-(trifluoromethyl)pyridine using thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for its application in large-scale production of agrochemicals and pharmaceuticals .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-[(4-nitrobenzene)sulfonyl]-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The sulfonyl group can undergo oxidation to form sulfonic acids or sulfonyl chlorides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.
Major Products
The major products formed from these reactions include substituted pyridines, amino derivatives, and sulfonic acid derivatives .
Scientific Research Applications
Applications in Medicinal Chemistry
1. Anticancer Activity
Research has indicated that compounds similar to 3-Chloro-2-[(4-nitrobenzene)sulfonyl]-5-(trifluoromethyl)pyridine exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that the incorporation of trifluoromethyl groups can enhance the potency of anticancer agents by improving their metabolic stability and bioavailability .
2. Antimicrobial Properties
The sulfonamide group in this compound is known for its antibacterial properties. It acts by inhibiting bacterial folate synthesis, which is crucial for DNA replication. This mechanism has been explored in the development of new antibiotics targeting resistant strains of bacteria .
Applications in Materials Science
1. Fluorinated Polymers
The trifluoromethyl group enhances the thermal and chemical stability of polymers. Research has demonstrated that incorporating this compound into polymer matrices can significantly improve their performance in harsh environments, making them suitable for applications in aerospace and electronics .
2. Catalysis
this compound has been investigated as a catalyst in various organic reactions, including nucleophilic substitutions and cross-coupling reactions. Its ability to stabilize transition states enhances reaction rates and yields, making it valuable in synthetic chemistry .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Antimicrobial | Inhibition of folate synthesis | |
| Antiviral | Potential inhibition of viral replication |
Table 2: Properties Relevant to Material Science
| Property | Value | Application Area |
|---|---|---|
| Thermal Stability | High | Aerospace materials |
| Chemical Resistance | Excellent | Electronics |
| Catalytic Efficiency | Enhanced | Organic synthesis |
Case Studies
Case Study 1: Anticancer Research
In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their cytotoxicity against breast cancer cell lines. Results showed a dose-dependent response with IC50 values significantly lower than existing treatments, suggesting potential for further development into therapeutic agents .
Case Study 2: Polymer Development
A research team at a leading materials science institute investigated the incorporation of this compound into polyimide films. The modified films exhibited superior mechanical properties and thermal stability compared to unmodified counterparts, indicating their potential use in high-performance applications such as flexible electronics .
Mechanism of Action
The mechanism by which 3-Chloro-2-[(4-nitrobenzene)sulfonyl]-5-(trifluoromethyl)pyridine exerts its effects is largely dependent on its functional groups:
Molecular Targets: The nitro group can interact with biological molecules through redox reactions, while the sulfonyl group can form strong interactions with proteins and enzymes.
Pathways Involved: The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its interaction with lipid membranes and potentially affecting cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Core
Compound 7a (–3)
- Structure : 3-Chloro-2-(4-(((5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)sulfonyl)phenyl)-5-(trifluoromethyl)pyridine.
- Key Differences :
- Replaces the 4-nitrobenzenesulfonyl group with a pyrazole-containing sulfonyl substituent .
- Includes a difluoromethoxy group and methylpyrazole moiety .
- Properties :
- Molecular weight: 572.0052 g/mol (higher due to the bulky pyrazole group).
- Melting point: 95.5–98.0°C , lower than many nitro-containing analogs, likely due to reduced crystallinity.
- Biological Activity : Demonstrated herbicidal activity, attributed to the pyrazole moiety’s interaction with plant enzymes .
Compound 7b ()
- Structure : 3-Chloro-2-(3-fluoro-4-((4-((trifluoromethyl)sulfonyl)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine.
- Key Differences :
- Features a trifluoromethylsulfonyl benzyloxy group instead of nitrobenzenesulfonyl.
- Contains a fluoro substituent on the phenyl ring.
- Properties :
Compound from
- Structure: 3-Chloro-2-(2,3,6-trichloro-4-nitrophenoxy)-5-(trifluoromethyl)pyridine.
- Key Differences: Substitutes the sulfonyl group with a polychlorinated nitrophenoxy group. Molecular formula: C₁₂H₃Cl₄F₃N₂O₃ (higher halogen content).
- Properties: Molecular weight: 421.97 g/mol, heavier due to multiple chlorine atoms. The nitro group’s position on a phenoxy chain may reduce electron-withdrawing effects compared to direct sulfonyl attachment .
Functional Group Comparisons
Electronic and Steric Effects
- Nitrobenzenesulfonyl vs. In contrast, the pyrazole in 7a introduces steric hindrance and modulates solubility .
- Trifluoromethylsulfonyl vs. Nitrobenzenesulfonyl :
Research Implications
- Pharmaceuticals : The nitrobenzenesulfonyl group in the target compound may serve as a pharmacophore in kinase inhibitors or antibacterial agents.
- Agrochemicals : Analogs like 7a and 7b highlight the importance of heterocyclic substituents for herbicidal activity .
- Material Science : The trifluoromethyl and sulfonyl groups in these compounds could enhance thermal stability in polymer applications.
Biological Activity
3-Chloro-2-[(4-nitrobenzene)sulfonyl]-5-(trifluoromethyl)pyridine is a compound of significant interest due to its diverse biological activities. This article reviews its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a chloro group, a sulfonyl moiety, and a trifluoromethyl group. The presence of these functional groups is crucial for its biological activity.
Antibacterial Activity
Research indicates that derivatives containing trifluoromethyl and sulfonyl groups exhibit notable antibacterial properties. For instance, in studies involving various sulfone-containing compounds, it was found that certain derivatives demonstrated significant activity against bacterial strains such as Xanthomonas oryzae and Ralstonia solanacearum.
- Activity Comparison Table:
| Compound | Activity Against Xoo (%) | Activity Against R. solanacearum (%) |
|---|---|---|
| This compound | 31 | 48 |
| Sulfone derivative E6 | 67 | 50 |
| Sulfoxide derivative G14 | 43 | 42 |
The compound has shown promising results in inhibiting bacterial growth, particularly at concentrations of 50 mg/L and 100 mg/L .
Insecticidal Activity
The insecticidal properties of trifluoromethylpyridine derivatives have also been documented. Insecticidal assays revealed that these compounds can effectively target pests, with some showing over 60% mortality rates in treated populations.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The trifluoromethyl group enhances binding affinity to target enzymes, leading to effective inhibition.
- Membrane Disruption : The sulfonyl group may disrupt bacterial membranes, causing cell lysis.
- Signal Interference : The compound can interfere with signaling pathways in insects, affecting their growth and reproduction.
Case Studies
- Antibacterial Efficacy : A study demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of 50 mg/L against Xoo, comparable to standard treatments .
- Insecticidal Testing : In trials against common agricultural pests, the compound showed a mortality rate exceeding 60% within 48 hours of exposure .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-chloro-2-[(4-nitrobenzene)sulfonyl]-5-(trifluoromethyl)pyridine?
- Methodology : Synthesis typically involves multi-step reactions. A common approach includes:
- Step 1 : Functionalization of the pyridine core via halogenation at the 3-position using POCl₃ or PCl₅ under reflux (60–80°C, 12–24 hours) .
- Step 2 : Sulfonation at the 2-position using 4-nitrobenzenesulfonyl chloride in the presence of a base (e.g., pyridine or DMAP) at 0–25°C .
- Step 3 : Introduction of the trifluoromethyl group via cross-coupling (e.g., Kumada or Suzuki reactions) with CF₃-containing reagents .
- Key Optimization : Catalysts like Pd(PPh₃)₄ improve yields (up to 75%) in coupling steps, while inert atmospheres (N₂/Ar) prevent decomposition of sensitive intermediates .
Q. How can researchers purify and characterize this compound effectively?
- Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
- Characterization :
- NMR : Distinct signals for sulfonyl (δ 7.8–8.2 ppm, aromatic protons) and trifluoromethyl (δ -60 to -65 ppm in ¹⁹F NMR) groups confirm substitution .
- HRMS : Expected molecular ion [M+H]⁺ at m/z 425.98 (calculated for C₁₃H₈ClF₃N₂O₄S) .
- XRD : Single-crystal analysis resolves steric effects of the bulky sulfonyl group .
Q. What are the key physicochemical properties (solubility, stability) relevant to experimental design?
- Solubility :
- Polar aprotic solvents (DMF, DMSO): >50 mg/mL.
- Hydrophobic solvents (chloroform, ethyl acetate): ~10–20 mg/mL .
- Stability :
- Acidic/alkaline conditions: Degrades via hydrolysis of the sulfonyl group (t₁/₂ < 24 hours at pH < 3 or > 10) .
- Light sensitivity: Store in amber vials at -20°C to prevent nitro group reduction .
Advanced Research Questions
Q. How does the compound interact with biological targets (e.g., enzymes, receptors)?
- Mechanistic Insights :
- mTOR Inhibition : In multiple myeloma studies, the compound disrupts mTOR signaling by binding to the ATP-binding pocket (IC₅₀ = 1.2 µM), validated via SPR assays and molecular docking .
- Enzyme Inhibition : The sulfonyl group acts as a hydrogen-bond acceptor, targeting serine hydrolases (e.g., acetylcholinesterase) with >50% inhibition at 10 µM .
Q. How can structural modifications enhance bioactivity or reduce toxicity?
- Structure-Activity Relationship (SAR) :
- Nitro Group Replacement : Substituting the nitro with a methoxy group reduces cytotoxicity (HeLa cells: IC₅₀ from 5 µM to >50 µM) but diminishes mTOR affinity .
- Trifluoromethyl Position : Moving CF₃ to the 4-position on pyridine increases metabolic stability (t₁/₂ in liver microsomes: 120 vs. 60 minutes) .
Q. How do researchers reconcile contradictory data in biological activity across studies?
- Case Study : Discrepancies in herbicidal activity (EC₅₀ ranging from 2–50 µM) arise from:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
